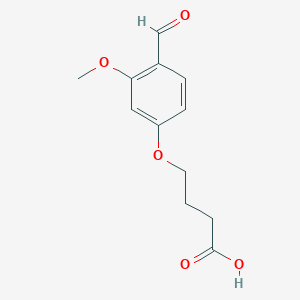![molecular formula C28H32BrP B141046 Triphenyl-[(2,6,6-trimethylcyclohexen-1-yl)methyl]phosphanium;bromide CAS No. 56013-01-5](/img/structure/B141046.png)
Triphenyl-[(2,6,6-trimethylcyclohexen-1-yl)methyl]phosphanium;bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triphenylphosphonium compounds are a class of organophosphorus compounds with a phosphonium (positively charged phosphorus) center attached to three phenyl groups. These compounds are versatile intermediates in organic synthesis and have been utilized in various chemical reactions due to their unique reactivity and stability.
Synthesis Analysis
The synthesis of triphenylphosphonium derivatives can be achieved through various methods. For instance, the preparation of triphenyl(propyl-3-hydrogen sulfate)phosphonium bromide ([TPPHSP]Br) involves the use of Brønsted-acidic ionic liquid catalysts, which are characterized by techniques such as FT-IR spectroscopy, NMR, and TG analysis . Another example is the synthesis of triphenyl(3-phenylprop-1-ynyl)phosphonium bromide, which is part of a tautomeric system and reacts with secondary amines to form adducts . Additionally, triphenylphosphine complexes have been used as reagents for the synthesis of carboxylic acid bromides, showcasing their chemoselectivity and applicability to polyfunctional compounds .
Molecular Structure Analysis
The molecular structure of triphenylphosphonium compounds can be elucidated using single-crystal X-ray diffraction, as demonstrated by the analysis of alkyl triphenylphosphazinium bromides . These compounds exhibit a tetrahedral geometry around the phosphorus atom, which can be influenced by substituents and the nature of the counterion. The crystal structure of triphenylphosphazenium chloride, for example, reveals dimeric units formed by H-bonding and a slightly irregular tetrahedral geometry around the P-atom .
Chemical Reactions Analysis
Triphenylphosphonium compounds participate in a variety of chemical reactions. They can form cyclopropanes when reacted with electron-deficient olefins in the presence of a base , and they can also engage in the self-assembly formation of hybrid organic-inorganic molecular solids with luminescent and magnetic properties . Furthermore, these compounds can undergo aromatizational transformations, as seen with 4-methyl-4-trichloromethyl-substituted 2,5-cyclohexadiene triphenylphosphonium ylides .
Physical and Chemical Properties Analysis
The physical and chemical properties of triphenylphosphonium compounds are influenced by their molecular structure and the nature of their substituents. These compounds can exhibit luminescent properties, as observed in molecular solids containing triphenylphosphonium cations . Their reactivity with heterocumulenes can lead to the formation of heteroazulenes, depending on the contribution of canonical structures . The stability and reactivity of these compounds make them suitable for various applications in organic synthesis.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Tripodal Phosphane Ligand Synthesis : The introduction of methyl groups into the cyclohexane ring has led to the development of new tripodal phosphane ligands. These compounds exhibit interesting complexation behaviors and structural properties, as demonstrated through X-ray analysis and variable-temperature NMR spectroscopy, highlighting their potential in organometallic chemistry and catalysis (Mayer, Fawzi, & Steimann, 1993).
Electrophilic and Nucleophilic Reactions : Research on α,β-unsaturated diphenylphosphoryl compounds, including the synthesis of diphenyl(prop-1-en-1-yl)phosphine oxide and cyclohex-1-en-1-yl(diphenyl)phosphine oxide, reveals the compound's versatility in undergoing both electrophilic and nucleophilic addition reactions. These studies provide valuable insights into the reactivity and potential applications of these phosphorus-containing compounds in organic synthesis (Ovakimyan et al., 2020).
Wittig Reaction and Porphyrin Synthesis : The compound has been utilized in an improved synthetic protocol for tetraphenylporphyrinylmethyltriphenylphosphonium salts. These salts have shown high yields in model Wittig reactions, suggesting their utility in the synthesis of complex organic molecules, including porphyrins, which are of interest in photodynamic therapy and material science (Berezovskiĭ, Ishkov, & Vodzinskii, 2017).
Material Science and Catalysis
Ionic Liquid Catalysts : The compound has been explored as an ionic liquid catalyst, demonstrating its effectiveness in the synthesis of diverse organic molecules. This application underscores the potential of phosphonium bromides in catalysis, offering a green and sustainable alternative to traditional catalysts and reaction media (Karami, Momeni, & Albadi, 2019).
Deep Eutectic Solvents (DES) : Studies on glycerol-based DESs incorporating different phosphonium and ammonium salts, including methyl triphenyl phosphonium bromide, highlight their physical properties and potential industrial applications. These findings suggest that such DESs could be tailored for specific uses in solvent systems, extraction processes, and chemical synthesis, offering environmentally friendly alternatives to traditional solvents (Alomar et al., 2013).
Environmental Applications
- SO2 Absorption in Flue Gas : Novel phosphonium-based DESs with different substituents have been developed for the absorption of low-concentration SO2 from flue gas. These studies demonstrate the potential of such DESs in environmental remediation, particularly in the capture and removal of sulfur dioxide from industrial emissions, contributing to cleaner air and reduced environmental pollution (Zhao et al., 2021).
Propiedades
IUPAC Name |
triphenyl-[(2,6,6-trimethylcyclohexen-1-yl)methyl]phosphanium;bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32P.BrH/c1-23-14-13-21-28(2,3)27(23)22-29(24-15-7-4-8-16-24,25-17-9-5-10-18-25)26-19-11-6-12-20-26;/h4-12,15-20H,13-14,21-22H2,1-3H3;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILCRIYBFEOAUEZ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32BrP |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10449446 |
Source


|
| Record name | AGN-PC-0NDDF9 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10449446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triphenyl-[(2,6,6-trimethylcyclohexen-1-yl)methyl]phosphanium;bromide | |
CAS RN |
56013-01-5 |
Source


|
| Record name | AGN-PC-0NDDF9 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10449446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-(2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B140976.png)
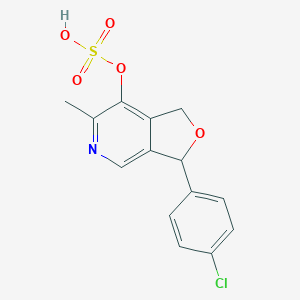
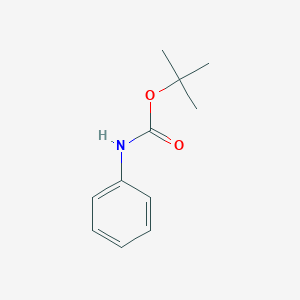
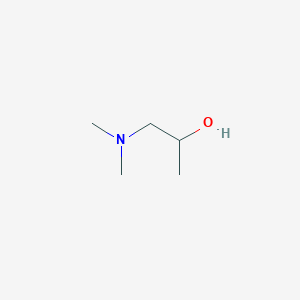
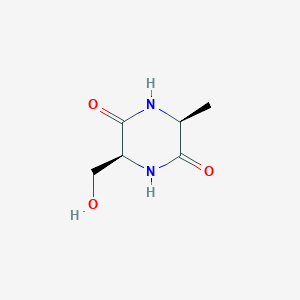

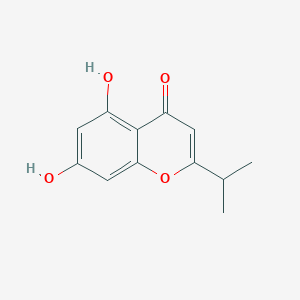
![5-[4-(Aminomethyl)-3,5-dimethoxyphenoxy]pentanoic Acid Acetate](/img/structure/B140989.png)
![2-Azabicyclo[2.2.1]heptane-3-carboxamide](/img/structure/B140992.png)
